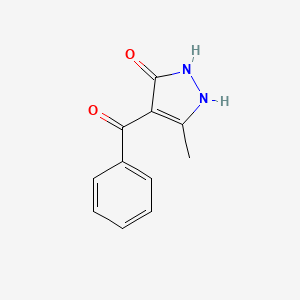
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a phenyl group, a 4-chlorobenzene-1-sulfonyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with 4-chlorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Oxidation: Products include sulfonic acids.
Hydrolysis: Products include amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The sulfonyl group plays a crucial role in this interaction by acting as an electrophilic center that reacts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate can be compared with other similar compounds such as:
Phenyl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of a chlorine atom.
Phenyl (4-nitrobenzene-1-sulfonyl)carbamate: Contains a nitro group, which affects its reactivity and applications.
Phenyl (4-bromobenzene-1-sulfonyl)carbamate: Similar structure with a bromine atom, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
63924-78-7 |
|---|---|
Molekularformel |
C13H10ClNO4S |
Molekulargewicht |
311.74 g/mol |
IUPAC-Name |
phenyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-6-8-12(9-7-10)20(17,18)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
InChI-Schlüssel |
LRMSGUSNBNKMGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
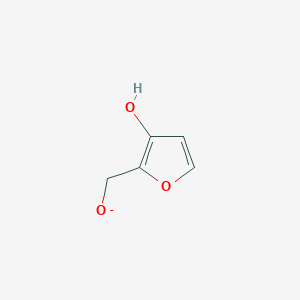
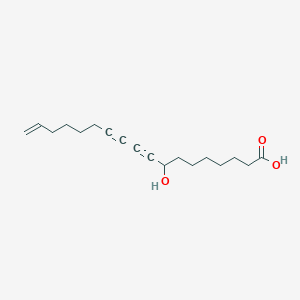
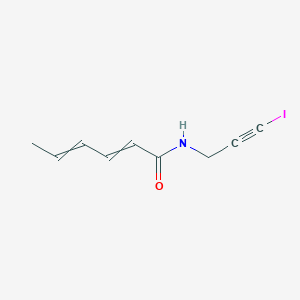

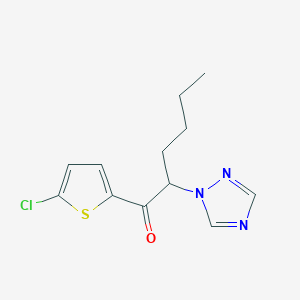
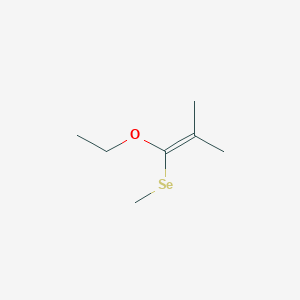

![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
